molecular formula C17H16ClN5O B8634917 3-(2-Chloro-4-morpholinopyrido[3,2-d]pyrimidin-7-yl)aniline

3-(2-Chloro-4-morpholinopyrido[3,2-d]pyrimidin-7-yl)aniline

Cat. No. B8634917
M. Wt: 341.8 g/mol
InChI Key: QTQDHCVKJNPZBS-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-morpholinopyrido[3,2-d]pyrimidin-7-yl)aniline is a useful research compound. Its molecular formula is C17H16ClN5O and its molecular weight is 341.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chloro-4-morpholinopyrido[3,2-d]pyrimidin-7-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloro-4-morpholinopyrido[3,2-d]pyrimidin-7-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H16ClN5O

Molecular Weight

341.8 g/mol

IUPAC Name

3-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)aniline

InChI

InChI=1S/C17H16ClN5O/c18-17-21-14-9-12(11-2-1-3-13(19)8-11)10-20-15(14)16(22-17)23-4-6-24-7-5-23/h1-3,8-10H,4-7,19H2

InChI Key

QTQDHCVKJNPZBS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2N=CC(=C3)C4=CC(=CC=C4)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 mL round bottom flask, 4-(7-bromo-2-chloropyrido[3,2-d]pyrimidin-4-yl)morpholine (1.5 g, 0.0046 mol—Preparation 2), 3-aminophenylboronic acid (0.67 g, 0.0051 mol), sodium carbonate (0.98 g, 0.0092 mol) toluene (30 mL), ethanol (10 mL) and water (5 mL) were added. The reaction mixture was degassed with N2 for 5-10 minutes. To the same reaction mixture, Pd(PPh3)2Cl2 (0.14 g, 0.0002 mol) was added and again degassed with N2 for 5-10 minutes. The reaction mixture was stirred at 90° C. for 2 hours. The reaction mixture was cooled and diluted with ethyl acetate. The organic layer was washed with water, brine, dried over anhydrous sodium sulfate and evaporated under reduced pressure to afford the crude product. The crude product was purified by column chromatography (60-120 silica gel, 60% ethyl acetate in hexane) to provide the title compound (1.1 g, 70%). 1H NMR (300 MHz, DMSO-d6): δ 9.02 (d, J=2.1 Hz, 1H), 8.12 (d, J=2.1 Hz, 1H), 7.22 (t, J=7.8 Hz, 1H), 7.01-6.99 (m, 2H), 6.68-6.17 (m, 1H), 5.33 (br s, 2H), 4.52 (br s, 4H), 3.79 (t, J=4.8 Hz, 4H). LC-MS (ESI): Calculated mass: 341.1; Observed mass [M+H]+: 342.1. (RT=0.73 min).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.14 g
Type
catalyst
Reaction Step Two
Yield
70%

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